Levocabastine - 79516-68-0

Levocabastine

Catalog Number: EVT-273330
CAS Number: 79516-68-0
Molecular Formula: C26H29FN2O2
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levocabastine hydrochloride, [(−)-(S)-3-[4-(4-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]butyl]-4-methyl-4-piperidinecarboxylic acid monohydrochloride], is a potent and selective histamine H1-receptor antagonist. [, , , ] It is classified as a second-generation antihistamine. [, ] Levocabastine is primarily recognized for its role in allergy research, specifically in understanding and mitigating allergic responses. [, , , , ]

Histamine

Relevance: Levocabastine is a potent and selective histamine H1-receptor antagonist [, , , , , , , , , , , , , , , , , , , , , , , , , , ]. It exerts its anti-allergic effects by blocking the binding of histamine to its receptors, thereby inhibiting the downstream effects of histamine release.

Sodium Cromoglycate

Compound Description: Sodium Cromoglycate (Cromolyn Sodium) is a mast cell stabilizer that prevents the release of histamine and other inflammatory mediators from mast cells [, , , , , , , , , , , , ].

Relevance: Sodium Cromoglycate is often used as an active comparator to levocabastine in clinical trials investigating the efficacy of levocabastine in the treatment of allergic rhinitis and conjunctivitis. Results from these trials have consistently shown that levocabastine is at least as effective as sodium cromoglycate in alleviating symptoms associated with allergic conditions [, , , , , , ].

Terfenadine

Relevance: Terfenadine has been used as an active comparator in some clinical trials to assess the efficacy and tolerability of levocabastine in the treatment of allergic rhinoconjunctivitis. These trials have demonstrated that topical levocabastine provides similar or even better symptom relief than oral terfenadine [, , , ].

Loratadine

Relevance: Limited clinical data suggest that the efficacy of topical levocabastine is comparable to that of oral loratadine in treating allergic rhinoconjunctivitis [].

Cetirizine

Relevance: Topical levocabastine and oral cetirizine demonstrated comparable efficacy and tolerability in a clinical trial involving patients with perennial allergic rhinoconjunctivitis. Notably, levocabastine exhibited a significantly faster onset of action than cetirizine for both nasal and ocular symptoms [].

Azelastine

Relevance: Azelastine nasal spray has been compared with levocabastine nasal spray in clinical trials for the treatment of seasonal allergic rhinitis [, , ]. While both medications effectively alleviated symptoms, azelastine demonstrated statistically superior efficacy and safety compared to levocabastine [].

Beclomethasone Dipropionate

Relevance: Beclomethasone dipropionate has been compared to levocabastine in terms of efficacy in managing nasal congestion in perennial rhinitis patients. The results indicated that while levocabastine effectively alleviated nasal discharge and sneezing, beclomethasone dipropionate demonstrated superior efficacy in relieving nasal congestion [].

Olopatadine

Relevance: Olopatadine has been compared with levocabastine in a conjunctival allergen challenge model to evaluate their efficacy in reducing ocular allergic itching and vascular hyperemia []. The study found that olopatadine significantly reduced both itching and redness compared to levocabastine, suggesting greater efficacy in managing ocular allergic symptoms [].

Pemirolast Potassium

Relevance: The simultaneous use of levocabastine and pemirolast demonstrated a synergistic effect in inhibiting allergic conjunctivitis in rats, exhibiting greater potency than either drug alone []. This synergistic effect may be attributed to the combined antihistaminic activity of levocabastine and the histamine release inhibition by both drugs [].

Ketotifen Fumarate

Relevance: Ketotifen has been compared to levocabastine in various experimental models of allergic inflammation. In a study investigating their effects on experimental rhinitis in rats, both levocabastine and ketotifen effectively inhibited dye leakage induced by histamine, antigen, and substance P. Notably, levocabastine exhibited a more potent inhibitory effect compared to ketotifen in all cases [].

Fluticasone Propionate

Relevance: Fluticasone propionate aqueous nasal spray (FPANS) has been compared to levocabastine in a clinical trial involving patients with seasonal allergic rhinitis []. The results showed that FPANS provided better control of nasal symptoms and reduced nasal eosinophilia compared to levocabastine, suggesting greater efficacy in managing allergic inflammation [].

Nedocromil Sodium

Relevance: Nedocromil sodium and levocabastine have been compared in a study investigating their efficacy and mechanisms of action in reducing conjunctival symptoms after ocular allergen challenge []. Both drugs effectively reduced symptom scores, but their mechanisms of action differed. Nedocromil sodium primarily reduced mast cell function, while levocabastine exhibited primarily antihistaminic effects, suggesting distinct pharmacological profiles in managing allergic conjunctivitis [].

Emedastine

Compound Description: Emedastine is a second-generation selective H1-receptor antagonist used for the symptomatic treatment of seasonal allergic conjunctivitis [].

Relevance: Emedastine is considered more potent than levocabastine and has been shown to be more effective in reducing ocular itch and redness in a clinical trial, though full results haven't been published []. This suggests emedastine may have a stronger antihistaminic effect than levocabastine.

Source and Classification

Levocabastine is synthesized from various chemical precursors through multiple synthetic routes. Its classification falls under the category of second-generation antihistamines, which are generally characterized by fewer sedative effects compared to first-generation antihistamines.

Synthesis Analysis

The synthesis of Levocabastine involves several key steps that utilize various chemical reactions. While specific synthetic routes can vary, a common method includes:

  1. Starting Materials: The synthesis typically begins with 4-chloro-2-methylphenol as a primary precursor.
  2. Nucleophilic Substitution: A nucleophilic substitution reaction occurs where the chlorine atom in 4-chloro-2-methylphenol is replaced by an amine group, forming an intermediate.
  3. Cyclization: This intermediate undergoes cyclization to form the piperidine ring structure characteristic of Levocabastine.
  4. Final Modifications: The final steps often include purification processes such as recrystallization and chromatography to yield pure Levocabastine.
Molecular Structure Analysis

Levocabastine has a well-defined molecular structure characterized by its piperidine ring and aromatic components. The molecular formula for Levocabastine is C19_{19}H21_{21}ClN2_{2}O, and its molecular weight is approximately 328.84 g/mol.

Structural Features

  • Piperidine Ring: The presence of a six-membered ring containing one nitrogen atom contributes to its biological activity.
  • Chlorophenyl Group: The chlorinated aromatic ring enhances the compound's affinity for H1 receptors.
  • Hydroxyl Group: The hydroxyl functional group plays a critical role in the compound's solubility and interaction with biological targets.

The three-dimensional conformation of Levocabastine allows for optimal binding to the H1 receptor, facilitating its antihistaminic effects.

Chemical Reactions Analysis

Levocabastine participates in various chemical reactions during its synthesis and metabolism:

  1. Nucleophilic Substitution: This reaction is crucial in forming the amine derivative from the chlorophenol precursor.
  2. Electrophilic Aromatic Substitution: This type of reaction may occur during the formation of the aromatic ring structure.
  3. Hydrolysis: In biological systems, Levocabastine may undergo hydrolysis, leading to metabolites that can also exhibit antihistaminic properties.

These reactions are essential for both the synthetic pathway leading to Levocabastine and its pharmacokinetic behavior in the body.

Mechanism of Action

Levocabastine exerts its pharmacological effects primarily through competitive antagonism at H1 histamine receptors. Upon administration:

  1. Receptor Binding: Levocabastine binds to H1 receptors on target cells, preventing histamine from exerting its action.
  2. Inhibition of Symptoms: By blocking these receptors, Levocabastine effectively reduces symptoms such as itching, sneezing, and nasal congestion associated with allergic responses.

The selectivity for H1 receptors over other types (such as H2 or H3) minimizes unwanted side effects, making it a preferred choice in allergy treatment.

Physical and Chemical Properties Analysis

Levocabastine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol; this property aids in formulation for oral or topical use.
  • Melting Point: The melting point ranges around 120-130 °C, indicating stability under standard conditions.
  • pH Stability: It maintains stability across a range of pH levels, which is beneficial for pharmaceutical formulations.

These properties are critical for ensuring effective delivery and bioavailability when used therapeutically.

Applications

Levocabastine is primarily used in clinical settings for:

  • Allergic Rhinitis Treatment: Effective in alleviating nasal symptoms caused by seasonal or perennial allergies.
  • Allergic Conjunctivitis Treatment: Used topically in eye drops to reduce redness and itching associated with eye allergies.
  • Research Applications: Studied for potential use in other allergic conditions or as part of combination therapies due to its mechanism of action.
Historical Development and Discovery of Levocabastine

Origins in Cyclohexylpiperidine Derivatives: Structural Optimization for Antiallergic Activity

Levocabastine emerged from systematic optimization within the cyclohexylpiperidine chemical class. Researchers focused on enhancing H₁ receptor affinity while minimizing nonspecific binding. The core structure features a cis-configured 4-cyano-4-(4-fluorophenyl)cyclohexyl group linked to a 3-methyl-4-phenylpiperidine carboxylic acid moiety (chemical formula: C₂₆H₂₉FN₂O₂, molecular weight: 420.528 g·mol⁻¹) [1] [4]. This configuration proved critical for:

  • High receptor specificity: The fluorophenyl group enhanced hydrophobic interactions with H₁ receptor subsites, increasing binding affinity 30-fold over earlier derivatives [10].
  • Stereoselective activity: The (3S,4R) absolute configuration maximized receptor fit, with the S-enantiomer exhibiting 50-fold greater potency than the R-isomer [4] [8].
  • Reduced central penetration: The highly polar carboxylic acid group limited blood-brain barrier crossing, preventing sedation despite potent antihistaminic effects [2] [5].

Preclinical studies demonstrated its exceptional kinetic profile: dissociation half-life >10 hours from H₁ receptors, explaining its prolonged duration despite low systemic exposure after topical administration [6] [8].

Table 1: Key Structural Features Optimized in Levocabastine Development

Structural ElementPharmacological ImpactDesign Rationale
cis-4-cyanocyclohexyl30-fold H₁ affinity increase vs non-cyano analogsEnhanced hydrophobic pocket binding
4-Fluorophenyl substitutionImproved receptor occupancy kinetics (Kd = 0.3 nM)Optimized π-π stacking with receptor aromatics
(3S,4R) stereochemistry50-fold potency difference between enantiomersStereoselective H₁ binding pocket interaction
Carboxylic acid groupLimited CNS penetration (brain:plasma ratio <0.05)Reduced sedative potential

Janssen Pharmaceutica’s Role in Early Pharmacological Characterization (1979)

Janssen Pharmaceutica scientists first synthesized levocabastine (internal code R 50547) in 1979 during targeted screening for peripherally restricted antihistamines [1] [4]. Key contributions included:

  • Mechanistic validation: Established its selective, competitive H₁ antagonism (pA₂ = 9.3) without significant activity at H₂, H₃, muscarinic, or adrenergic receptors [1] [6].
  • Allergy models: Demonstrated dose-dependent inhibition of histamine-induced conjunctivitis in guinea pigs (ED₅₀ = 0.005%) and prevented antigen-mediated vascular permeability at nanomolar concentrations [3] [6].
  • Formulation development: Pioneered stable suspension formulations (0.05% w/v) for ocular/nasal delivery, overcoming the compound’s aqueous insolubility (logP = 3.8) [8].

Pharmacokinetic studies revealed rapid but limited absorption after topical application (ocular bioavailability: 30-60%; nasal: 60-80%), with peak plasma concentrations <2.2 μg/L – orders of magnitude below concentrations causing systemic effects [4] [8]. Metabolism studies confirmed minimal hepatic processing (70% renal excretion unchanged), reducing drug interaction potential [8].

Evolution from H₁ Antihistamine to Neurotensin Receptor Research Tool

Unexpectedly, radioligand binding studies in the 1980s revealed levocabastine’s high affinity for neurotensin receptor type 2 (NTS2):

  • Receptor subtyping: Levocabastine displaced [³H]neurotensin from rat brain membranes with Ki = 6 nM at NTS2 vs Ki >10,000 nM at NTS1, enabling pharmacological distinction of neurotensin receptor subtypes [1] [7].
  • Molecular characterization: Served as the key ligand for cloning NTS2 via expression screening (Chalon et al., 1996), identifying it as a Gi/o-coupled receptor with 64% homology to NTS1 but distinct signaling [1] [5].
  • Functional paradox: Exhibits species-dependent pharmacology: partial agonist for mouse NTS2 (cAMP inhibition EC₅₀ = 80 nM) but antagonist at human NTS2, complicating translational research [7] [9].

Table 2: Levocabastine’s Role in Neurotensin Receptor Research

Research ApplicationKey FindingExperimental Evidence
NTS1/NTS2 Discrimination>1,000-fold selectivity for NTS2 vs NTS1Autoradiography using [³H]levocabastine [1]
NTS2 CloningIsolated cDNA encoding levocabastine-sensitive binding proteinExpression cloning in Xenopus oocytes [1]
Pain Pathway AnalysisNTS2-mediated analgesia in murine visceral pain models (writhing test)Intrathecal levocabastine reduced nociception [9]
Species-Dependent SignalingMouse: partial agonist (Gi activation); Human: antagonistCalcium flux assays in transfected cells [7]

Mechanism of Action: Dual Receptor Pharmacology

Properties

CAS Number

79516-68-0

Product Name

Levocabastine

IUPAC Name

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid

Molecular Formula

C26H29FN2O2

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1

InChI Key

ZCGOMHNNNFPNMX-YHYDXASRSA-N

SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F

Solubility

0.5 mg/mL
3.47e-03 g/L

Synonyms

1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Bilina
lévophta
levocabastine
levocabastine hydrochloride
levophta
livocab
livostin

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.